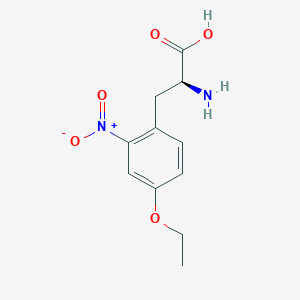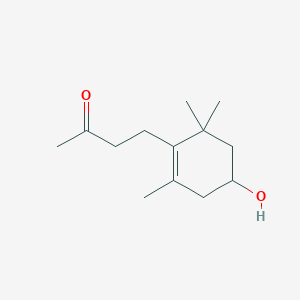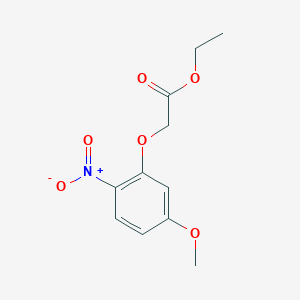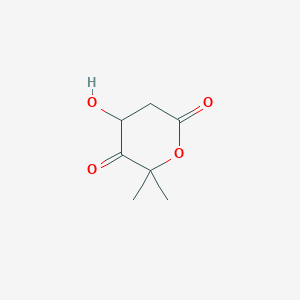
O-Ethyl-2-nitro-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethyl-2-nitro-L-tyrosine: is a derivative of the amino acid tyrosine, characterized by the presence of an ethyl group attached to the oxygen atom and a nitro group attached to the second carbon of the tyrosine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl-2-nitro-L-tyrosine typically involves the nitration of L-tyrosine followed by the ethylation of the hydroxyl group. A common synthetic route includes:
Nitration of L-Tyrosine: L-Tyrosine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Ethylation: The hydroxyl group of the nitrated tyrosine is then ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and ethylation processes to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
O-Ethyl-2-nitro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields O-Ethyl-2-amino-L-tyrosine.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
O-Ethyl-2-nitro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on protein structure and function, particularly in the context of oxidative stress and nitration.
Medicine: Investigated for its potential role in neurodegenerative diseases where nitration of tyrosine residues is implicated.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which O-Ethyl-2-nitro-L-tyrosine exerts its effects involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and other cellular components. This interaction can lead to modifications of protein structure and function, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-L-tyrosine: Similar in structure but lacks the ethyl group.
O-Methyl-2-nitro-L-tyrosine: Similar but with a methyl group instead of an ethyl group.
N-Acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester: Contains additional acetyl and chloro groups.
Uniqueness
O-Ethyl-2-nitro-L-tyrosine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
183583-02-0 |
|---|---|
Fórmula molecular |
C11H14N2O5 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-ethoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-2-18-8-4-3-7(5-9(12)11(14)15)10(6-8)13(16)17/h3-4,6,9H,2,5,12H2,1H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
RPECJUHNPSEFBD-VIFPVBQESA-N |
SMILES isomérico |
CCOC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)CC(C(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)

![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)


![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
